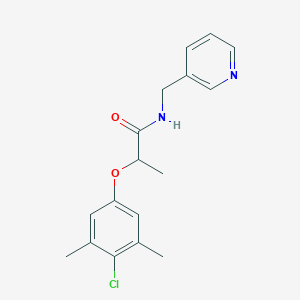![molecular formula C16H10F4N4O4 B213590 N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B213590.png)
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound characterized by the presence of fluorine, trifluoromethyl, nitro, pyrazole, and furan functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the aryl groups . This reaction is known for its mild conditions and high functional group tolerance.
-
Suzuki–Miyaura Coupling: : This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
-
Nitration and Fluorination: These reactions often require strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and other steps to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The presence of fluorine and trifluoromethyl groups can impart unique properties to materials, such as increased hydrophobicity and thermal stability.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenol: This compound shares the fluorine and trifluoromethyl groups but lacks the nitro, pyrazole, and furan functionalities.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1: This compound has similar fluorine and nitro groups but differs in the overall structure and functional groups.
Uniqueness
N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of functional groups, which can impart specific chemical and biological properties. The presence of both electron-withdrawing (nitro, fluorine, trifluoromethyl) and electron-donating (pyrazole, furan) groups can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C16H10F4N4O4 |
|---|---|
Poids moléculaire |
398.27 g/mol |
Nom IUPAC |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H10F4N4O4/c17-12-3-1-9(16(18,19)20)5-13(12)22-15(25)14-4-2-11(28-14)8-23-7-10(6-21-23)24(26)27/h1-7H,8H2,(H,22,25) |
Clé InChI |
OBKNPKACPQXNKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B213511.png)

METHANONE](/img/structure/B213514.png)



![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)


